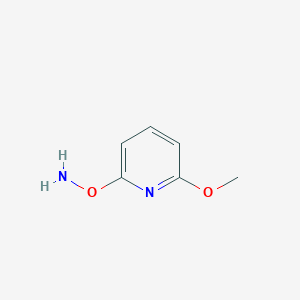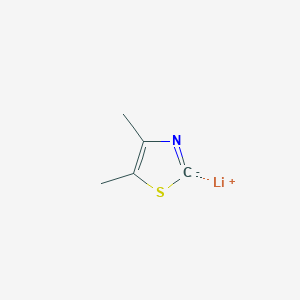
lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide, also known as LiMT, is a lithium-based compound that has gained significant attention in scientific research due to its unique properties. This compound is a thiazole derivative and has been synthesized using various methods. LiMT has been extensively studied for its potential applications in several fields, including biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide is not fully understood. However, it has been suggested that lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide may act by inhibiting the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). These enzymes and proteins are involved in the inflammatory response and cell proliferation, respectively.
Biochemical and Physiological Effects:
lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, including interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide in lab experiments is its ability to inhibit the activity of COX-2 and NF-κB. This makes it a useful tool for studying the inflammatory response and cell proliferation. However, one of the limitations of using lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide. One area of interest is its potential use as a therapeutic agent for Alzheimer's disease and other neurodegenerative diseases. lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide has also been studied for its potential use in cancer treatment. Further research is needed to fully understand the mechanism of action of lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide and its potential applications in various fields.
In conclusion, lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide is a lithium-based compound that has gained significant attention in scientific research due to its unique properties. It has been synthesized using various methods and has been extensively studied for its potential applications in several fields, including biochemistry and pharmacology. lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide has been found to exhibit anti-inflammatory and anti-cancer properties and has potential use as a therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide and its potential applications.
Synthesis Methods
Lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide can be synthesized using various methods, including the reaction of lithium with 4,5-dimethyl-2-thiazolyl chloride. The reaction results in the formation of lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide, which is a white crystalline powder. Another method involves the reaction of lithium with 4,5-dimethyl-2-thiazolyl isocyanate, which results in the formation of lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide.
Scientific Research Applications
Lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide has been studied for its potential applications in several fields, including biochemistry and pharmacology. It has been found to exhibit anti-inflammatory and anti-cancer properties. lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide has also been studied for its potential use as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and bipolar disorder.
properties
CAS RN |
122823-24-9 |
|---|---|
Product Name |
lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide |
Molecular Formula |
C5H6LiNS |
Molecular Weight |
119.1 g/mol |
IUPAC Name |
lithium;4,5-dimethyl-2H-1,3-thiazol-2-ide |
InChI |
InChI=1S/C5H6NS.Li/c1-4-5(2)7-3-6-4;/h1-2H3;/q-1;+1 |
InChI Key |
FPUXQXPPZHAWEG-UHFFFAOYSA-N |
SMILES |
[Li+].CC1=C(S[C-]=N1)C |
Canonical SMILES |
[Li+].CC1=C(S[C-]=N1)C |
synonyms |
Lithium, (4,5-dimethyl-2-thiazolyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



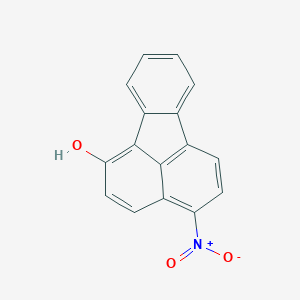
![[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid](/img/structure/B38899.png)

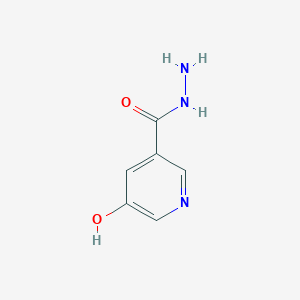

![Benzo[b]furan-3-carbonyl chloride](/img/structure/B38910.png)



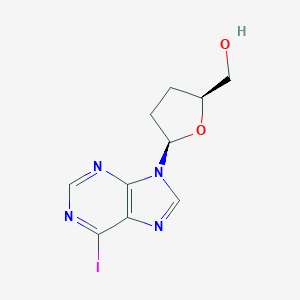

![1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv.](/img/structure/B38920.png)

